molecular formula C21H15NO3 B270477 N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B270477
M. Wt: 329.3 g/mol
InChI Key: WZFAPAIVWZVRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide, also known as FUB-144, is a synthetic cannabinoid that was first synthesized in 2009. It belongs to the indole-3-carboxamide family and has a molecular formula of C23H22N2O2. FUB-144 is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central and peripheral nervous systems, respectively. When N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide binds to these receptors, it triggers a cascade of cellular events that ultimately lead to the regulation of various physiological processes. This includes the modulation of pain, mood, appetite, and other functions.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase the release of dopamine and other neurotransmitters in the brain, which can lead to feelings of euphoria and relaxation. N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and other medical conditions.

Advantages and Limitations for Lab Experiments

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, making it useful for studying the endocannabinoid system and its effects on the body. N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide is also relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide in scientific research. One limitation is that it is a synthetic cannabinoid, which means that its effects on the body may differ from those of natural cannabinoids. Additionally, the use of synthetic cannabinoids in laboratory experiments can be controversial, as these compounds have been associated with adverse health effects in some cases.

Future Directions

There are several potential future directions for the use of N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide in scientific research. One direction is the development of new drugs based on its structure and mechanism of action. N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide could also be used to study the effects of synthetic cannabinoids on the body and to develop new treatments for medical conditions such as chronic pain and inflammation. Finally, N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide could be used to study the endocannabinoid system and its role in various physiological processes, which could lead to a better understanding of the body's regulatory mechanisms.

Synthesis Methods

The synthesis of N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2-fluoroamphetamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide has also been used to study the effects of synthetic cannabinoids on the body and to develop new drugs for the treatment of various medical conditions.

properties

Product Name

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15NO3/c23-21(14-5-8-19-20(11-14)25-12-24-19)22-16-6-7-18-15(10-16)9-13-3-1-2-4-17(13)18/h1-8,10-11H,9,12H2,(H,22,23)

InChI Key

WZFAPAIVWZVRGR-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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